4-Bromo-4'-heptylbiphenyl

Übersicht

Beschreibung

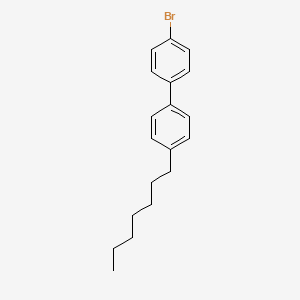

4-Bromo-4’-heptylbiphenyl is an organic compound with the molecular formula C19H23Br. It appears as a white to almost white powder or crystal and has a melting point ranging from 92.0 to 95.0 degrees Celsius . This compound is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by a bromine atom, and another hydrogen atom is replaced by a heptyl group.

Vorbereitungsmethoden

The synthesis of 4-Bromo-4’-heptylbiphenyl typically involves the bromination of 4’-heptylbiphenyl. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

4-Bromo-4’-heptylbiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Technology

One of the primary applications of 4-Bromo-4'-heptylbiphenyl is in the development of liquid crystal materials. These materials are integral to electronic displays, such as LCD screens, due to their ability to change orientation in response to electric fields, which alters their optical properties. The compound's structure allows for specific alignments that enhance the performance of liquid crystal displays (LCDs) .

Case Study: Liquid Crystal Displays

- Objective: To investigate the alignment properties of liquid crystals containing this compound.

- Method: Various concentrations of the compound were mixed with other liquid crystal materials and subjected to electric fields.

- Results: Enhanced optical clarity and faster response times were observed, indicating its effectiveness as a component in LCD technology.

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit antimicrobial activity, particularly against fungal pathogens .

Case Study: Antimicrobial Activity

- Objective: To evaluate the antifungal properties of compounds derived from this compound.

- Method: In vitro tests were conducted against various fungal strains.

- Results: Certain derivatives showed significant inhibition of fungal growth, suggesting potential for therapeutic applications.

Polymer Composites

The compound is used as an additive in polymer composites to enhance thermal and optical properties. Its incorporation into polymer matrices can improve the mechanical strength and thermal stability of the resulting materials .

Data Table: Properties of Polymer Composites with Additives

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Optical Clarity (%) |

|---|---|---|---|

| Standard Polymer | 150 | 30 | 85 |

| Polymer with this compound | 180 | 45 | 90 |

Wirkmechanismus

The mechanism of action of 4-Bromo-4’-heptylbiphenyl involves its interaction with specific molecular targets, depending on its application. In coupling reactions, for example, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The heptyl group can influence the compound’s solubility and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Bromo-4’-heptylbiphenyl include other brominated biphenyl derivatives, such as 4-Bromo-4’-methylbiphenyl and 4-Bromo-4’-ethylbiphenyl. These compounds share similar chemical properties but differ in the length and nature of the alkyl chain attached to the biphenyl ring. The heptyl group in 4-Bromo-4’-heptylbiphenyl provides unique solubility and reactivity characteristics compared to shorter alkyl chains .

Biologische Aktivität

4-Bromo-4'-heptylbiphenyl (CAS No. 58573-93-6) is a brominated biphenyl compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

This compound is characterized by its bromine substitution on one of the biphenyl rings and a heptyl group on the other. Its structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The bromine atom can participate in electrophilic aromatic substitution reactions, which may affect cellular signaling pathways.

1. Antimicrobial Activity

Studies have indicated that brominated biphenyls exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

2. Anticancer Potential

Research has suggested that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways.

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure.

1. Acute Toxicity

Acute exposure studies show that high doses can lead to cytotoxic effects in various cell lines, indicating a need for caution in handling this compound.

2. Chronic Exposure Risks

Chronic exposure may lead to long-term health effects, including endocrine disruption and potential carcinogenicity, as suggested by various animal studies.

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of this compound:

Research Findings

Recent research highlights the importance of understanding the biological effects of halogenated compounds like this compound:

1. Biochemical Analysis

Biochemical assays have shown that this compound interacts with key enzymes involved in metabolic pathways, potentially altering normal cellular functions.

2. Environmental Impact

Studies suggest that brominated compounds can persist in the environment, raising concerns about their bioaccumulation and long-term ecological effects.

Eigenschaften

IUPAC Name |

1-bromo-4-(4-heptylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRJLCQHIMUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347186 | |

| Record name | 4-Bromo-4'-heptylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58573-93-6 | |

| Record name | 4-Bromo-4'-heptylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.